2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2,3,4-trimethoxyphenyl)methyl]-8-quinolinol -

2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2,3,4-trimethoxyphenyl)methyl]-8-quinolinol

Catalog Number: EVT-4196054
CAS Number:
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-methyl-7-[methyl]-8-quinolinol, also known as compound 30666, is a small molecule that has been investigated for its potential application in cancer research, specifically in the context of B-cell lymphomas. [] This compound is not naturally occurring and has been synthesized specifically for research purposes. It is classified as an enhancer activity inhibitor due to its ability to disrupt the function of enhancers, regulatory elements in DNA that control gene expression. []

Synthesis Analysis

The synthesis of 2-methyl-7-[methyl]-8-quinolinol has not been specifically described in the provided literature.

  • 7-methyl substituent: This complex substituent is attached to the 7th position of the quinolinol core. It consists of a 6-methyl-2-pyridinyl group linked via an amino group to a 2,3,4-trimethoxyphenylmethyl group.
Mechanism of Action

2-methyl-7-[methyl]-8-quinolinol is proposed to function as an enhancer activity inhibitor. [] Enhancers are DNA sequences that can significantly increase the transcription of genes, often located far away on the chromosome. Their activity is crucial for the regulation of gene expression, and disruption of enhancer function can impact cellular processes. The precise molecular mechanism by which this compound inhibits enhancer activity remains to be elucidated.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-7-[methyl]-8-quinolinol are not described in the provided literature.

Future Directions

Several research directions can be pursued to further understand and develop the potential of 2-methyl-7-[methyl]-8-quinolinol:

These research avenues would contribute to a comprehensive understanding of 2-methyl-7-[methyl]-8-quinolinol and facilitate its potential development as a targeted therapy for B-cell lymphomas.

-[methyl]-8-quinolinol (Compound 30666)

  • Relevance: Compound 30666 shares a very similar structure with 2-methyl-7-[methyl]-8-quinolinol. Both compounds feature an 8-quinolinol core substituted at the 7-position with an aminomethyl group linked to a 2-pyridinyl substituent. They differ in the substitution pattern of the pyridinyl ring (4-methyl vs. 6-methyl) and the presence of a 2,3,4-trimethoxyphenyl group instead of a second 2-pyridinyl group in the target compound. These structural similarities suggest a potential for shared or overlapping biological activities.

2-Cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline (DU124183)

    Compound Description: 2-Cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline, also known as DU124183, is an imidazoquinoline compound recognized for its allosteric modulatory effects on the human A(3) adenosine receptor (A(3)AR). [] It influences the dissociation rate of agonist radioligands from A(3)AR without directly binding to the agonist binding site. []

    Relevance: While DU124183 does not share the exact core structure of 2-methyl-7-[methyl]-8-quinolinol, its activity as an allosteric modulator of a G protein-coupled receptor (GPCR) suggests a potential avenue for exploring similar mechanisms for the target compound. The target compound, containing a quinoline moiety and a substituted aminomethyl group, might exhibit allosteric modulatory effects on other GPCRs, given the precedent set by DU124183.

4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455)

    Compound Description: 4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide, designated as VUF5455, is a pyridinylisoquinoline compound that acts as an allosteric modulator of the human A(3) adenosine receptor (A(3)AR). [] Similar to DU124183, VUF5455 alters the binding properties of agonist ligands without directly competing for the agonist binding site. []

    Relevance: Although VUF5455 differs structurally from 2-methyl-7-[methyl]-8-quinolinol in its core structure, it shares the presence of a pyridinyl group and an amide linkage. Moreover, its role as an allosteric modulator of A(3)AR emphasizes the potential for the target compound, with its quinoline ring and substituted aminomethyl group, to exert similar modulatory effects on GPCRs.

5-(N,N-Hexamethylene)-amiloride (HMA)

    Compound Description: 5-(N,N-Hexamethylene)-amiloride (HMA) is an amiloride analog and an allosteric modulator of the human A(3) adenosine receptor (A(3)AR). [] Interestingly, HMA exhibits a distinct allosteric profile compared to DU124183 and VUF5455, as certain mutations in the A(3)AR that eliminate the effects of the latter two compounds do not affect HMA's allosteric activity. []

    Relevance: While HMA differs significantly in structure from 2-methyl-7-[methyl]-8-quinolinol, its inclusion highlights the diversity of chemical structures that can exhibit allosteric modulation on GPCRs. This reinforces the possibility that the target compound, with its unique combination of a quinoline ring, aminomethyl group, and a trimethoxyphenyl substituent, might possess allosteric modulatory properties on specific GPCR targets.

Properties

Product Name

2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2,3,4-trimethoxyphenyl)methyl]-8-quinolinol

IUPAC Name

2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(2,3,4-trimethoxyphenyl)methyl]quinolin-8-ol

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H27N3O4/c1-15-7-6-8-21(27-15)29-23(19-13-14-20(31-3)26(33-5)25(19)32-4)18-12-11-17-10-9-16(2)28-22(17)24(18)30/h6-14,23,30H,1-5H3,(H,27,29)

InChI Key

PWOPJJWARHVWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=C(C(=C(C=C4)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.